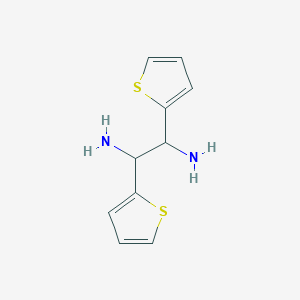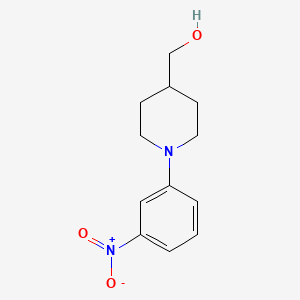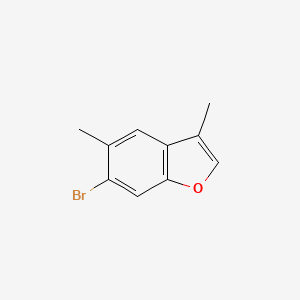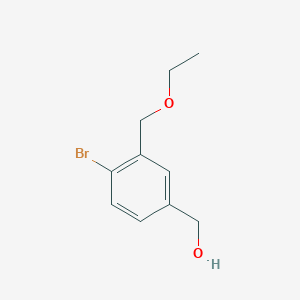
1,2-Di(2-thienyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(2-thienyl)-1,2-ethanediamine: is an organic compound that features two thiophene rings attached to an ethylenediamine backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Di(2-thienyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with ethylenediamine under controlled conditions. For example, the reaction of 2-bromothiophene with ethylenediamine in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Di(2-thienyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenation with bromine or chlorine; nitration with nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Di(2-thienyl)-1,2-ethanediamine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,2-Di(2-thienyl)-1,2-ethanediamine involves its interaction with molecular targets through its thiophene rings and ethylenediamine backbone. The thiophene rings can participate in π-π interactions with aromatic residues in proteins or other biomolecules, while the ethylenediamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
1,2-Di(3-thienyl)-1,2-ethanediamine: Similar structure but with thiophene rings attached at different positions.
1,2-Di(2-thienyl)ethylene: Lacks the ethylenediamine backbone, resulting in different electronic properties.
1,2-Di(2-thienyl)cyclopentadiene: Contains a cyclopentadiene ring instead of ethylenediamine.
Uniqueness: 1,2-Di(2-thienyl)-1,2-ethanediamine is unique due to the presence of both thiophene rings and an ethylenediamine backbone, which imparts distinct electronic and coordination properties. This combination makes it versatile for various applications in materials science, chemistry, and biology.
Propiedades
Fórmula molecular |
C10H12N2S2 |
|---|---|
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
1,2-dithiophen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H12N2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9-10H,11-12H2 |
Clave InChI |
QOYHIHWLSZYWFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(C(C2=CC=CS2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)


![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)

![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)



